molecular formula C3H8N2O2 B149075 Ethyl carbazate CAS No. 4114-31-2

Ethyl carbazate

Cat. No.: B149075
CAS No.: 4114-31-2
M. Wt: 104.11 g/mol
InChI Key: VYSYZMNJHYOXGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl carbazate, also known as hydrazinocarboxylic acid ethyl ester , is a chemical compound used in organic synthesis . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the other compounds present.

Mode of Action

As a chemical used in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions would depend on the particular synthesis process in which it’s being used.

Biochemical Pathways

As a compound used in organic synthesis, its primary role is likely to facilitate specific chemical reactions rather than to interact with biological pathways .

Result of Action

The results of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, it may facilitate the formation of new compounds or the progression of chemical reactions . .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . For instance, the rate and efficiency of the chemical reactions it’s involved in could be affected by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl carbazate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity . Another method involves the reaction of diethyl carbonate with hydrazine, followed by distillation to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl carbonate with hydrazine under controlled conditions. The reaction mixture is heated, and the product is purified through distillation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl carbazate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYZMNJHYOXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063308
Record name 1-(Ethoxycarbonyl)hydrazine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4114-31-2
Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name Ethyl carbazate
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Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name 1-(Ethoxycarbonyl)hydrazine
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Record name Ethyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl carbazate (also known as ethyl hydrazinecarboxylate) has the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching vibrations. 1H and 13C NMR spectroscopy can provide information on the different proton and carbon environments within the molecule. [, , , , , , , , , ]

A: this compound acts as a nucleophile in many organic reactions, primarily through its nitrogen atoms. It's commonly used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrimidines. [, , , , , , , , , , ]

A: Yes, this compound can act as a ligand in the synthesis of metal complexes. It typically coordinates to metal ions through both its nitrogen and oxygen atoms, forming stable five-membered chelating rings. [, , , , ]

A: Yes, the specific heterocycle formed depends on the reaction conditions and the other reactants involved. For example, the reaction of this compound with aroyl chlorides and potassium selenocyanate leads to 1,2,4-triazole-3-selones, while the reaction with ammonium thiocyanate and aroyl chlorides under solvent-free conditions yields 1,2,4-triazole-3-thione derivatives. [, ]

A: Yes, computational chemistry tools, like Density Functional Theory (DFT), are valuable for investigating the electronic structure, reactivity, and properties of this compound and its complexes. These studies can help understand reaction mechanisms and predict properties of new derivatives. []

A: While challenging, Quantitative Structure-Activity Relationship (QSAR) studies, a type of computational modeling, can help establish correlations between the structure of this compound derivatives and their biological activity. This information can guide the design of new derivatives with potentially improved activity. []

A: Factors like temperature, pH, and the presence of moisture or certain chemical species can impact the stability of this compound. Formulation strategies, such as the use of appropriate solvents, excipients, and packaging, can help to improve stability. [, ]

A: Like many chemicals, this compound should be handled with care. It's important to consult the safety data sheet (SDS) and follow appropriate laboratory procedures, including wearing personal protective equipment. []

A: Data on the environmental fate and effects of this compound is limited. Research on its degradation pathways and potential ecotoxicological effects is needed to assess and mitigate any potential risks. []

A: Important resources include chemical suppliers, scientific databases (like SciFinder and Reaxys), and research publications. Collaboration with experts in organic synthesis, analytical chemistry, and computational modeling can be beneficial. []

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